![molecular formula C15H11F3N2O4 B2961895 N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide CAS No. 500538-82-9](/img/structure/B2961895.png)

N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

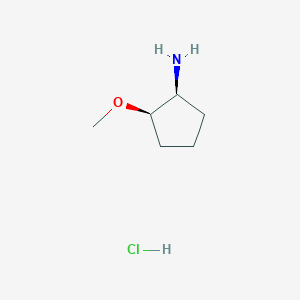

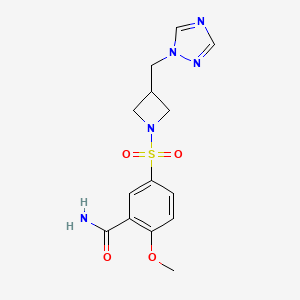

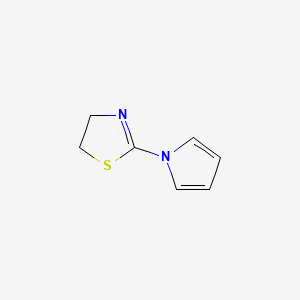

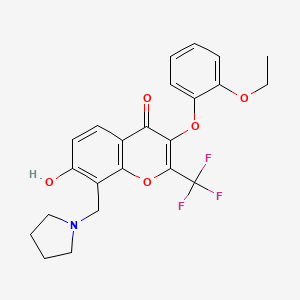

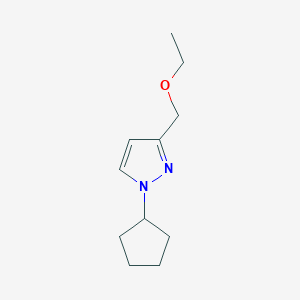

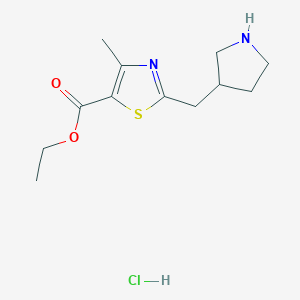

“N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide” is a chemical compound with the molecular formula C15H11F3N2O4 . It is a derivative of phenoxy acetamide .

Molecular Structure Analysis

The molecular structure of “N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide” consists of a trifluoromethyl group (-CF3), a nitro group (-NO2), and a phenoxy group (-OC6H5) attached to a phenyl ring . The molecular weight of this compound is 340.25 .Scientific Research Applications

Anticancer Applications

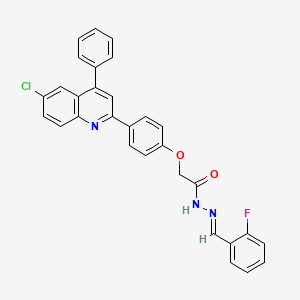

Research has demonstrated the potential of certain acetamide derivatives, including those structurally similar to N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide, in anticancer applications. For instance, synthesized 2-(substituted phenoxy) acetamide derivatives have shown promising anticancer activities. Specifically, compounds with halogens on the aromatic ring have been identified as favorable for anticancer activity. Among these, a compound designated as 3c, which bears resemblance to N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide, exhibited notable anticancer, anti-inflammatory, and analgesic activities, suggesting its potential to be developed into a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Photochemical Insights

The photochemical behavior of compounds similar to N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide, such as flutamide, has been studied to understand their stability and reaction pathways under light exposure. In various solvents, these compounds undergo distinct photoreactions, leading to different products. Such studies provide insights into their stability and potential degradation pathways, which are crucial for their application in scientific research (Watanabe, Fukuyoshi, & Oda, 2015).

Optical Properties and Indicator Applications

Derivatives of N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide have been explored for their optical properties and potential applications as indicators. For example, orcinolic derivatives have been synthesized and analyzed for their optical characteristics. These compounds, upon interaction with specific ions like OH−, exhibit shifts in absorption bands, indicating their potential as chemical indicators. Such properties are significant for developing new materials for sensing and detection applications (Wannalerse et al., 2022).

Photocatalytic Applications

The photocatalytic degradation of pharmaceutical compounds using nanoparticles and derivatives similar to N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide has been investigated. These studies provide valuable insights into the environmental impact and degradation pathways of such compounds, further contributing to the field of environmental science and pollution control (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

The presence of the nitro group and the trifluoromethyl group may enhance the compound’s ability to interact with its targets .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

The compound’s solubility and stability may influence its bioavailability .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .

Action Environment

The action of N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound’s stability and efficacy may be affected by these factors .

properties

IUPAC Name |

N-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O4/c1-9(21)19-11-3-2-4-12(8-11)24-14-6-5-10(15(16,17)18)7-13(14)20(22)23/h2-8H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDBMRDYFJRVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2961818.png)

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)

![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)

![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)